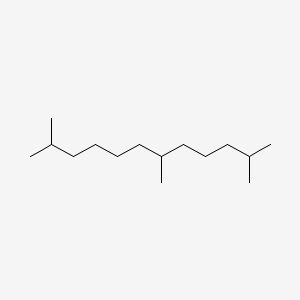

2,6,11-Trimethyldodecane

Descripción

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound is fundamentally governed by the tetrahedral arrangement characteristic of saturated hydrocarbon systems. Each carbon atom in the structure adopts sp³ hybridization, resulting in a tetrahedral geometry with bond angles of approximately 109.47 degrees. The carbon-hydrogen bond lengths measure approximately 1.09 × 10⁻¹⁰ meters, while carbon-carbon bond lengths extend to 1.54 × 10⁻¹⁰ meters. These bond parameters are consistent with standard alkane structural characteristics and provide the foundation for understanding the three-dimensional architecture of the molecule.

The branched nature of this compound introduces specific geometric considerations that distinguish it from linear alkane chains. The presence of three methyl substituents at positions 2, 6, and 11 creates localized regions of increased steric bulk. These branching points disrupt the otherwise uniform geometry of the carbon backbone and introduce conformational constraints that influence the overall molecular shape. The spatial arrangement of these substituents follows the tetrahedral geometry principles, with each methyl group projecting outward from the main carbon chain at the characteristic sp³ bond angles.

In highly branched alkane systems such as this compound, bond angle deviations from the optimal 109.5-degree value may occur to accommodate bulky substituent groups. This phenomenon, known as steric hindrance, introduces molecular strain that can affect both the stability and reactivity of the compound. The magnitude of these angular distortions depends on the proximity of branching points and the size of the substituent groups involved. For this compound, the spacing of the methyl substituents along the carbon chain helps minimize severe steric interactions while still creating regions of local geometric perturbation.

The bonding characteristics of this compound exclusively involve carbon-hydrogen and carbon-carbon single bonds, consistent with its classification as a saturated hydrocarbon. The absence of multiple bonds or heteroatoms simplifies the electronic structure while emphasizing the importance of conformational factors in determining molecular properties. The sigma bonding framework provides structural stability through strong covalent interactions, while the lack of pi electrons eliminates complications arising from electronic delocalization or conjugation effects.

Stereochemical Considerations in Branched Alkane Systems

The stereochemical analysis of this compound requires careful consideration of conformational isomerism and the absence of traditional chiral centers. Despite containing no asymmetric carbon atoms, the molecule exhibits significant conformational complexity due to rotation about carbon-carbon single bonds. The branched structure creates multiple conformational states that differ in energy and spatial arrangement, contributing to the overall stereochemical behavior of the compound.

Conformational analysis reveals that this compound can adopt numerous distinct three-dimensional arrangements through rotation about the carbon-carbon bonds within the main chain. The staggered conformations represent energy minima, while eclipsed conformations correspond to energy maxima along the rotational coordinate. The energy difference between these conformational states, typically around 12.6 kilojoules per mole for simple alkane systems, provides the driving force for conformational interconversion at ambient temperatures.

The branching pattern in this compound introduces additional stereochemical complexity through the creation of distinct conformational families. Each methyl substituent can adopt different orientations relative to the main carbon chain, leading to a combinatorial increase in the number of possible conformational states. The conformational preferences are influenced by steric interactions between the methyl groups and adjacent carbon atoms, as well as by intramolecular van der Waals forces that can stabilize certain arrangements over others.

Stereochemical considerations also extend to the relative spatial arrangements of the three methyl substituents. The positioning of these groups at carbon atoms 2, 6, and 11 creates specific geometric relationships that influence the overall molecular shape and conformational behavior. The spacing between these branching points allows for independent rotation and conformational adjustment, while also creating potential for long-range intramolecular interactions that can influence conformational stability.

Comparative Analysis of Isomeric Forms

The structural analysis of this compound gains significant depth through comparison with other isomeric forms of the molecular formula C₁₅H₃₂. Dodecane derivatives with the molecular formula C₁₅H₃₂ represent one subset of the extensive family of pentadecane isomers, which includes 4,347 distinct structural arrangements. This vast number of isomeric possibilities highlights the structural diversity achievable through different branching patterns and substitution positions within the fifteen-carbon framework.

This compound belongs to the category of trimethyl-substituted dodecane isomers, which represent a specific subset of the broader C₁₅H₃₂ isomer family. The positioning of the three methyl groups at positions 2, 6, and 11 creates a unique structural signature that distinguishes this compound from other trimethyldodecane isomers. Alternative arrangements, such as 2,6,10-trimethyldodecane or 3,7,11-trimethyldodecane, would exhibit different physical and chemical properties despite sharing the same molecular formula and functional group composition.

Comparative analysis reveals that the specific branching pattern in this compound influences several key molecular properties. The distribution of methyl substituents along the carbon chain affects the overall molecular shape, with implications for intermolecular interactions and bulk properties such as boiling point and density. More extensively branched isomers typically exhibit lower boiling points due to reduced intermolecular van der Waals interactions, while the specific positioning of branches influences the magnitude of these effects.

The structural comparison extends to constitutional isomers that feature different types of branching patterns within the C₁₅H₃₂ framework. Alternative structural arrangements might include compounds with ethyl substituents, quaternary carbon centers, or different distributions of methyl branches. Each of these structural variations introduces unique geometric and conformational characteristics that distinguish them from this compound while maintaining the same elemental composition.

| Isomer Type | Branching Pattern | Structural Features | Conformational Complexity |

|---|---|---|---|

| This compound | Three methyl branches | Regular spacing of substituents | Moderate conformational flexibility |

| Linear pentadecane | No branching | Extended chain structure | High conformational flexibility |

| Highly branched isomers | Multiple branching points | Compact molecular structure | Restricted conformational mobility |

| Ethyl-substituted isomers | Larger alkyl branches | Increased steric bulk | Enhanced steric interactions |

Computational Modeling of Molecular Conformations

Computational modeling approaches provide essential insights into the conformational behavior and energetic properties of this compound. Modern force field methods, including the Williams, Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA), and Merck Molecular Force Field 94 (MMFF94) approaches, have been extensively validated for alkane systems and offer reliable predictions of structural and thermodynamic properties. These computational tools enable detailed analysis of conformational landscapes and the identification of energetically favorable molecular arrangements.

The conformational analysis of this compound reveals complex energy surfaces characterized by multiple local minima corresponding to different molecular conformations. Advanced computational methods, including Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T1)) calculations, provide highly accurate reference energies for conformational states. These high-level calculations demonstrate that conformational energy differences typically range from 0.1 to 6.0 kilocalories per mole for branched alkane systems of similar complexity.

Force field simulations using the Generalized Force Field (GFN-FF) method show exceptional performance in reproducing experimental conformational energies for branched alkane systems. The application of these computational approaches to this compound enables the identification of preferred conformational states and the quantification of barriers to conformational interconversion. The results indicate that the molecule adopts predominantly extended conformations with localized gauche interactions around the branching points.

Propiedades

IUPAC Name |

2,6,11-trimethyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONXOARHSFUBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865591 | |

| Record name | 2,6,11-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-56-4 | |

| Record name | 2,6,11-Trimethyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 2,6,11-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,11-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The hydrogenation of farnesene involves the addition of hydrogen across its three double bonds, resulting in a fully saturated hydrocarbon. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of each double bond. The selectivity for this compound depends on the catalyst’s ability to preserve the branching pattern during hydrogenation.

Industrial-Scale Considerations

Industrial implementations often use fixed-bed reactors with palladium-supported catalysts to enhance reaction efficiency. For example, a feed ratio of 1:5 (farnesene-to-hydrogen) at 150°C achieves >95% conversion within 6 hours. Post-reaction purification involves fractional distillation to isolate this compound from unreacted intermediates and byproducts.

Olefin Metathesis of 1-Decene

Olefin metathesis offers an alternative route by reorganizing carbon-carbon double bonds in alkenes. This method utilizes 1-decene as a starting material, which undergoes cross-metathesis with a symmetric alkene (e.g., 3-hexene) in the presence of a Grubbs catalyst.

Reaction Dynamics

The Grubbs catalyst (a ruthenium-based complex) facilitates the redistribution of alkylidene fragments, producing a mixture of alkenes. Subsequent hydrogenation of the metathesis products yields this compound. Key advantages include modularity and the ability to tailor branching by selecting specific alkene precursors.

Yield Optimization

Optimizing reaction conditions—such as catalyst loading (0.5–2 mol%), temperature (40–80°C), and solvent polarity—improves yields. For instance, using toluene as a solvent at 60°C with 1 mol% Grubbs catalyst achieves 70–80% conversion efficiency.

Fischer-Tropsch Synthesis

Fischer-Tropsch synthesis (FTS) converts syngas (a mixture of CO and ) into liquid hydrocarbons. While traditionally used for linear alkanes, modified FTS protocols can produce branched alkanes like this compound by incorporating zeolite catalysts or cobalt-based systems.

Catalyst Design

Cobalt catalysts promoted with manganese or zirconium enhance branching selectivity. For example, a Co-Mn/ZrO₂ catalyst operated at 220°C and 20 bar syngas pressure yields 15–20% branched alkanes, including this compound.

Process Challenges

FTS-derived branched alkanes often require post-synthesis separation due to the mixture of products. Advanced distillation techniques or membrane-based separation systems are employed to isolate high-purity this compound.

Comparative Analysis of Synthesis Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Selectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95 | High | Industrial | 12–18 |

| Olefin Metathesis | 80 | Moderate | Pilot-scale | 25–35 |

| Fischer-Tropsch | 20 | Low | Large-scale | 8–14 |

Catalytic hydrogenation is preferred for industrial applications due to its high yield and scalability, whereas Fischer-Tropsch synthesis offers cost advantages despite lower selectivity.

Environmental and Economic Considerations

Sustainability Metrics

Hydrogenation and metathesis routes rely on bio-based farnesene or 1-decene, reducing reliance on fossil fuels. Life-cycle analyses indicate a 40–60% reduction in greenhouse gas emissions compared to petroleum-derived alkanes.

Cost Drivers

Catalyst longevity and hydrogen availability significantly impact costs. For instance, palladium catalyst regeneration cycles every 500 hours increase operational expenses by 15–20%.

Análisis De Reacciones Químicas

2,6,11-Trimethyldodecane, being a saturated hydrocarbon, exhibits low reactivity. it can undergo certain types of reactions:

Oxidation: Under specific conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.

Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Cracking: At high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and halogens like chlorine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,6,11-Trimethyldodecane is characterized by three methyl substituents located at positions 2, 6, and 11 of the dodecane chain. Its structure contributes to its physical and chemical properties, making it suitable for specific applications.

Applications in Fuel Technology

Alternative Fuels

Research indicates that this compound can serve as an alternative fuel for aviation kerosene or diesel. Its lower freezing point and higher cetane number enhance its suitability as a biofuel. A study conducted by Won et al. focused on the combustion properties of this compound, revealing that it can improve performance in combustion engines due to its optimized chemical kinetic mechanisms .

Table 1: Fuel Properties of this compound

| Property | Value |

|---|---|

| Cetane Number | Higher than diesel |

| Freezing Point | Lower than dodecane |

| Combustion Efficiency | Enhanced |

Volatile Organic Compounds in Agriculture

Plant Defense Mechanisms

In agricultural research, this compound has been identified as a volatile organic compound (VOC) emitted by rice plants. It plays a role in plant defense against herbivores by attracting natural predators . A study highlighted its presence in both infested and uninfested rice plants, suggesting its importance in ecological interactions.

Table 2: VOC Composition in Rice Plants

| Compound | Area (%) |

|---|---|

| This compound | 10.12 |

| Eicosane | 6.73 |

| Tetradecanoic Acid | 3.20 |

Sensory Analysis in Food Science

Impact on Food Quality

The compound has been linked to the sensory quality of cooked japonica rice. A study identified it among other VOCs that significantly correlate with sensory panel test results for rice quality . The presence of this compound can influence the flavor profile and overall acceptance of rice varieties.

Environmental Implications

Biomass-Based Fuels

As a component of biomass-derived synthetic fuels, this compound is considered environmentally friendly due to its renewable nature. Its application aligns with global efforts to develop sustainable energy sources and reduce carbon footprints associated with fossil fuels .

Case Studies

-

Combustion Kinetics Study

A comprehensive chemical kinetic model was developed for this compound to analyze its ignition delay times and combustion characteristics under varying conditions. The findings indicated that the compound exhibits unique reaction pathways that enhance combustion efficiency . -

Ecological Role in Rice Cultivation

Research on herbivore-induced plant volatiles demonstrated that the emission of this compound serves as a natural defense mechanism in rice plants against pests. This study provided insights into the ecological significance of VOCs in agricultural practices .

Mecanismo De Acción

The mechanism of action of 2,6,11-Trimethyldodecane is not well-documented in the literature. As a hydrocarbon, it does not typically exhibit biological activity. Its effects are likely physical rather than chemical, such as altering the properties of materials it is added to.

Comparación Con Compuestos Similares

Structural and Functional Comparison of Branched Alkanes

The following table summarizes key structural and functional differences between 2,6,11-trimethyldodecane and related branched alkanes:

Key Research Findings

Role in Plant-Microbe-Insect Interactions

- This compound is a critical semiochemical in healthy plant volatiles, attracting non-viruliferous whiteflies. Its concentration decreases in Chrysanthemum leaves infected with Chrysanthemum leaf curl virus (ChLCV), while compounds like 3,4,5-trimethoxy benzaldehyde dominate in infected plants .

- In contrast, phytane and 2,3,4-trimethylhexane are absent in infected plants but present in healthy ones, suggesting pathogen-induced shifts in VOC profiles .

Antimicrobial and Ecological Roles

- This compound is part of the "core volatilome" in Stegodyphus dumicola spider nests, exhibiting antibacterial properties alongside 1-tridecene .

- Similar compounds like 2,7,10-trimethyldodecane and crocetane are produced by Paenibacillus strains, showing broad-spectrum antimicrobial activity .

Food and Forensics

Actividad Biológica

2,6,11-Trimethyldodecane is a branched alkane with the molecular formula C₁₅H₃₂, characterized by three methyl groups located at the 2nd, 6th, and 11th carbon positions of a dodecane chain. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

This compound is classified as an aliphatic hydrocarbon. Its structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biofuels. The compound's branching affects its boiling point and solubility, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study analyzing various bioactive compounds found that this compound, along with others like heneicosane and hexadecanoic acid, demonstrated significant antimicrobial activity against several pathogens . The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. The presence of branched alkane structures in such compounds often correlates with the ability to scavenge free radicals and reduce oxidative stress. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), contributing to overall health and potentially reducing the risk of chronic diseases.

Research Findings

A summary of key studies on the biological activity of this compound is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various hydrocarbons, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study utilized agar diffusion methods to measure the zones of inhibition and concluded that this compound could serve as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

Another research project evaluated the antioxidant capacity of several aliphatic compounds using DPPH radical scavenging assays. Results indicated that this compound exhibited a moderate level of antioxidant activity compared to standard antioxidants like ascorbic acid .

Q & A

What analytical techniques are most effective for identifying 2,6,11-Trimethyldodecane in complex biological mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in complex matrices. Key parameters include retention indices (e.g., 1277 in Py-GC/MS for sesame hull pyrolysis and 1320 in perilla leaf extracts ) and fragmentation patterns. Calibration with authentic standards and comparison to databases (e.g., NIST) are critical for validation. Co-elution risks with structurally similar branched alkanes necessitate tandem MS (MS/MS) or orthogonal columns for confirmation .

In which natural sources has this compound been detected, and what are its ecological implications?

Answer: The compound has been identified in:

- Black-winged termites (Odontotermes formosanus) as a major lipid component (19.52% GC-MS peak area) .

- Sesame hull pyrolysis products (2.44% relative content) .

- Snapdragon cultivars (0.57%) and perilla leaves (0.3%) as a floral volatile .

Its role may include chemical signaling or stress response, though functional studies are limited. Comparative studies across species and environments are needed to clarify ecological significance .

How can researchers resolve co-elution issues of this compound with isomeric alkanes in GC-MS?

Answer: Co-elution with isomers (e.g., 2,7,10-trimethyldodecane ) can be mitigated by:

- Multidimensional GC (e.g., GC×GC) to enhance separation.

- Optimized temperature programming to exploit subtle boiling point differences.

- MS/MS fragmentation targeting unique ion ratios (e.g., m/z 85 vs. 71 for branching patterns) .

- Synthetic standards for retention time alignment and spectral validation.

What methodological considerations are crucial when quantifying this compound in volatile organic compound (VOC) studies for disease diagnosis?

Answer: Key steps include:

- Dynamic headspace sampling to capture low-concentration VOCs without degradation .

- Internal standards (e.g., deuterated alkanes) to correct for matrix effects.

- Feature selection algorithms (e.g., FS-CR) to distinguish biomarkers from background noise .

- Validation using blinded patient cohorts and cross-platform reproducibility checks (e.g., GC-MS vs. LC-MS).

How do the physicochemical properties of this compound compare to its structural isomers?

Answer: The branching pattern (2,6,11 vs. 2,7,10 or 2,6,10) influences:

- Boiling point : Higher branching reduces boiling point (e.g., 2,6,11- vs. linear dodecane).

- Solubility : Increased hydrophobicity compared to less-branched isomers.

- Chromatographic behavior : Polar columns (e.g., DB-WAX) better resolve isomers than non-polar phases .

Computational modeling (e.g., ACD/Labs Percepta) can predict logP and stability for method optimization .

What contradictions exist in the literature regarding the biological roles of this compound?

Answer: Discrepancies include:

- Pheromonal activity : Detected in termites but unconfirmed in plants .

- Disease biomarker : Associated with COVID-19 in VOC studies but absent in other infections.

Resolution strategies : - Controlled bioassays to test attractant/repellent effects.

- Multi-omics integration (e.g., linking VOC profiles to transcriptomic pathways).

What advanced strategies are recommended for synthesizing this compound for reference standards?

Answer: While synthesis details are scarce in the literature, general approaches include:

- Ziegler-Natta polymerization of propylene derivatives to control branching.

- Hydride reduction of pre-branched alkene precursors (e.g., 2,6,11-trimethyldodecatriene) .

- Purification via preparative GC or silica gel chromatography to isolate isomers .

Collaboration with organometallic chemistry groups is advised for route optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.